N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline
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Overview
Description
N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline is a complex organic compound that features an indole moiety, a chloropyrimidine ring, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline typically involves multi-step organic reactions. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chloropyrimidine ring can be introduced through nucleophilic substitution reactions involving chlorinated pyrimidine derivatives . The final step involves the coupling of the indole and chloropyrimidine intermediates with the piperazine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the chloropyrimidine and piperazine derivatives.
Chloropyrimidine derivatives: Similar in structure but may have different substituents on the pyrimidine ring.
Piperazine derivatives: Compounds with similar piperazine structures but different functional groups.
Uniqueness
N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline is unique due to its combination of an indole moiety, a chloropyrimidine ring, and a piperazine derivative. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H25ClN6O2 |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
1-[4-[4-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25ClN6O2/c1-16(33)31-9-11-32(12-10-31)17-7-8-22(23(13-17)34-2)29-25-28-15-20(26)24(30-25)19-14-27-21-6-4-3-5-18(19)21/h3-8,13-15,27H,9-12H2,1-2H3,(H,28,29,30) |
InChI Key |
VFZGFLQJVHZUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl)OC |
Origin of Product |
United States |
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